4,6-Dimethyl-1,2-oxathiine 2,2-dioxide
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Overview
Description
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide is a six-membered heterocyclic compound containing sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide can be synthesized through a two-step protocol involving the addition of sulfenes to enaminoketones followed by Cope elimination . The reaction typically involves the use of (1E,4E)-1-(dimethylamino)-5-arylpenta-1,4-dien-3-ones as starting materials. The regioselective addition of sulfenes to these enaminoketones forms the 1,2-oxathiine ring, which is then subjected to Cope elimination to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,2-oxathiine 2,2-dioxide involves its ability to undergo various chemical transformations, which can be exploited in different applications. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used .
Comparison with Similar Compounds
4,6-Dimethyl-1,2-oxathiine 2,2-dioxide can be compared with other similar compounds in the 1,2-oxathiine family:
1,2-Oxathiine 2,2-dioxide: A general class of compounds with similar chemical properties but different substituents.
6-Styryl-1,2-oxathiine 2,2-dioxide: A derivative with a styryl group, which exhibits different reactivity and applications.
5,6-Diaryl substituted 1,2-oxathiine 2,2-dioxides:
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in distinct ways .
Properties
CAS No. |
4941-84-8 |
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Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
4,6-dimethyloxathiine 2,2-dioxide |
InChI |
InChI=1S/C6H8O3S/c1-5-3-6(2)9-10(7,8)4-5/h3-4H,1-2H3 |
InChI Key |
UHFWZYXXGGLZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS(=O)(=O)O1)C |
Origin of Product |
United States |
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